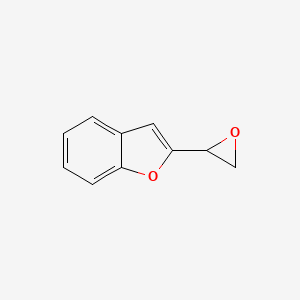

2-(Oxiran-2-YL)-1-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes from 2-acetylbenzofuran. Similarly, paper outlines a general and efficient synthesis of 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols using a sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization. These methods demonstrate the versatility of synthetic approaches to benzofuran derivatives, which could potentially be applied to the synthesis of "2-(Oxiran-2-yl)-1-benzofuran."

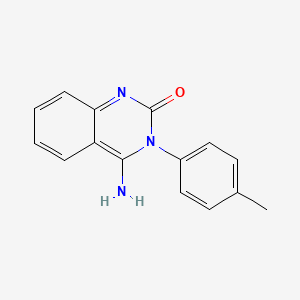

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized using various spectroscopic techniques. In paper , the crystal structures of novel benzofuran derivatives are determined using single crystal X-ray diffraction, revealing that the compounds exhibit a nearly perpendicular conformation. Paper also discusses the coplanar arrangement of the benzofuran ring system and the carbonyl group in a synthesized chloroethanone derivative. These studies highlight the importance of molecular conformation in the properties of benzofuran compounds.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives is explored in several papers. Paper reviews the cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues, which are key reactions in the synthesis of various heterocyclic motifs. These reactions are crucial for constructing complex molecular architectures found in bioactive natural products and pharmaceutical drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. Paper examines the antimicrobial activities of synthesized compounds, indicating that the structure-activity relationship is an important aspect of benzofuran chemistry. Paper evaluates the antioxidant properties of synthesized benzofuran derivatives, with one compound showing better scavenging effect than the standard drug ascorbic acid. Paper discusses the synthesis of benzofuran derivatives with antimicrobial, antitubercular, and cheminformatic studies, suggesting that these compounds possess excellent drug-like characteristics.

Applications De Recherche Scientifique

Role in Neuropharmacology

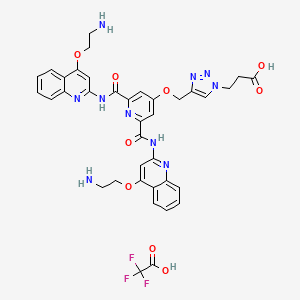

- 2-(Oxiran-2-yl)-1-benzofuran derivatives, such as SB-649868, have been investigated for their effects on compulsive food consumption and binge eating in animal models. SB-649868 acts as a dual orexin receptor antagonist, demonstrating a significant role in modulating feeding and stress responses (Piccoli et al., 2012).

Antimicrobial Activity

- Novel heterocyclic oxime ethers derived from 2-acetylbenzofuran have shown notable antimicrobial activities. These compounds' structures and their antimicrobial properties highlight the potential of this compound derivatives in developing new antimicrobial agents (Kosmalski et al., 2015).

Chemical Synthesis and Applications

- The compound has been utilized in the synthesis of various complex molecules, including 2-substituted benzofurans and indoles. These syntheses typically involve transition-metal-catalyzed reactions, highlighting the chemical versatility of this compound (Indu et al., 2014).

Antioxidant Properties

- 2-(Benzofuran-2-yl)-2-oxoethyl derivatives have been studied for their radical scavenging potency. These compounds exhibit significant antioxidant properties, which could be beneficial in various biological and pharmacological applications (Then et al., 2017).

Material Science Applications

- The compound has been used in the synthesis of novel polymers with specific thermal and dielectric properties. For example, methacrylate polymers bearing a chalcone side group derived from 1-(1-benzofuran-2yl)ethanone have been developed, showcasing potential applications in material sciences (Çelik & Coskun, 2018).

Cancer Research

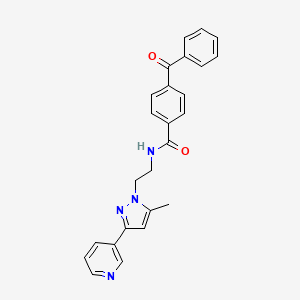

- Derivatives of this compound, such as oxime ethers with various moieties, have been evaluated for their potential as anti-cancer agents. These compounds displayed cytotoxicity against various cancer cell lines, indicating their relevance in cancer research (Kosmalski et al., 2022).

Mécanisme D'action

Target of action

“2-(Oxiran-2-YL)-1-benzofuran” is a compound that contains an oxirane (or epoxide) group and a benzofuran group. Epoxides are highly reactive and can react with a wide range of nucleophiles, which could potentially include biological targets such as proteins or DNA. Benzofurans are aromatic organic compounds that are found in many natural products and pharmaceuticals, and they can interact with various biological targets depending on their specific structure and functional groups .

Mode of action

The exact mode of action would depend on the specific biological target. The oxirane group could potentially undergo a nucleophilic attack by an amino acid side chain in a protein, leading to the opening of the three-membered ring and covalent modification of the protein .

Biochemical pathways

Without specific information on the biological target, it’s difficult to predict the exact biochemical pathways that “this compound” might affect. Compounds containing benzofuran and oxirane groups have been studied for their potential anticancer , antiviral, and antibacterial activities .

Pharmacokinetics

The presence of the oxirane group could potentially make it susceptible to metabolic reactions such as epoxide hydrolase-mediated hydrolysis .

Result of action

The molecular and cellular effects would depend on the specific biological target and mode of action. For example, if “this compound” were to interact with a protein involved in cell cycle regulation, it could potentially affect cell proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For example, the reactivity of the oxirane group could be influenced by the pH of the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(oxiran-2-yl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQQXMHGCGKNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)